molecular formula C11H12N2 B6151898 8-ethylquinolin-5-amine CAS No. 1862837-22-6

8-ethylquinolin-5-amine

Cat. No.: B6151898
CAS No.: 1862837-22-6
M. Wt: 172.2
InChI Key:
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Description

8-Ethylquinolin-5-amine is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₂N₂ It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethylquinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with acetaldehyde under microwave irradiation, using hydrochloric acid as a catalyst. This method is advantageous due to its high yield and solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are often employed to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Ethylquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various amine derivatives .

Scientific Research Applications

8-Ethylquinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-ethylquinolin-5-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism underlies its antimicrobial properties .

Comparison with Similar Compounds

    Quinoline: The parent compound of 8-ethylquinolin-5-amine, known for its wide range of biological activities.

    8-Hydroxyquinoline: Another derivative with significant antimicrobial and anticancer properties.

    Quinoxaline: A related compound with applications in organic synthesis and medicinal chemistry.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 8-position and amine group at the 5-position make it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

CAS No.

1862837-22-6

Molecular Formula

C11H12N2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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